4-Oxospiro[2.5]octane-1-carboxylic acid
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Overview
Description
4-Oxospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a ketone and a carboxylic acid functional group. The spirocyclic structure is a bicyclic system where two rings are connected through a single atom, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[2.5]octane-1-carboxylic acid typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base such as potassium tert-butoxide . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is cooled and stirred, followed by distillation to remove the solvent and isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound’s purity, which is crucial for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
4-Oxospiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of spirocyclic alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
4-Oxospiro[2.5]octane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Oxospiro[2.5]octane-1-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activities. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparison with Similar Compounds
4-Oxospiro[2.5]octane-1-carboxylic acid can be compared with other spirocyclic compounds such as:
6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar structure but with an oxygen atom in the ring.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: Contains an amine group and a larger ring system.
1-Oxaspiro[4.5]decan-2-one: Features a ketone group in a different ring system.
These compounds share the spirocyclic motif but differ in functional groups and ring sizes, which influence their chemical properties and applications.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
8-oxospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6(9)8(11)12/h6H,1-5H2,(H,11,12) |
InChI Key |
IHZHIWJUQCRUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2C(=O)O)C(=O)C1 |
Origin of Product |
United States |
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